2-Oxazol-5-YL-benzenesulfonyl chloride
Overview
Description
2-Oxazol-5-YL-benzenesulfonyl chloride: is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 5-position. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Oxazol-5-YL-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an oxazole derivative. One common method is the chlorosulfonation of 2-oxazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
2-Oxazol-5-YL-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry:
2-Oxazol-5-YL-benzenesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce sulfonyl groups into biomolecules, which can alter their properties and functions .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 2-Oxazol-5-YL-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives . The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the oxazole ring, making it less versatile in certain reactions.
2-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an oxazole ring, leading to different reactivity and applications.
2-Ethoxybenzenesulfonyl chloride: Similar to 2-Methoxybenzenesulfonyl chloride but with an ethoxy group.
Uniqueness:
The presence of the oxazole ring in 2-Oxazol-5-YL-benzenesulfonyl chloride imparts unique reactivity and properties compared to other benzenesulfonyl chloride derivatives. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific functional group transformations .
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDFXDWRNRMTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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